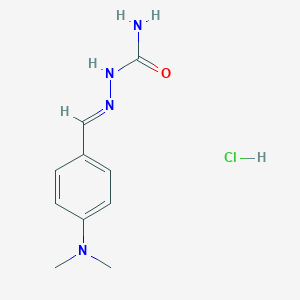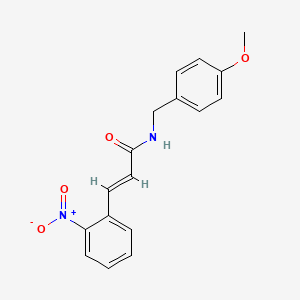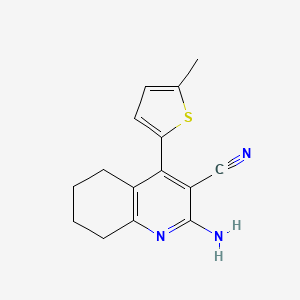![molecular formula C19H21N3O3 B5865463 1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5865463.png)
1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone, also known as NBPE, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for investigating biological processes and as a potential therapeutic agent. In
作用機序
The mechanism of action of 1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to involve the binding of the compound to specific proteins and enzymes. This binding can result in changes in protein conformation and activity, which can be visualized using fluorescence microscopy. This compound has also been shown to inhibit the activity of certain enzymes, including phosphodiesterase and acetylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties, this compound has been shown to have antioxidant activity, which may have implications for its use as a therapeutic agent. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, although further research is needed to fully understand these effects.
実験室実験の利点と制限
One of the main advantages of 1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone is its selectivity for certain proteins and enzymes, which allows researchers to study specific biological processes in detail. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may not be suitable for studying certain types of proteins or enzymes, and its fluorescent properties may be affected by environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on 1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. This compound has also shown promise as a tool for studying protein-protein interactions and signaling pathways in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in various scientific research applications. Its fluorescent properties and selectivity for certain proteins and enzymes make it a valuable tool for studying biological processes, and it may have potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process, starting with the reaction of 4-nitrobenzyl chloride with piperazine to form 4-(2-nitrobenzyl)-1-piperazine. This intermediate is then reacted with 4-bromoacetophenone to form this compound. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
1-{4-[4-(2-nitrobenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for imaging biological processes. This compound has been shown to selectively bind to certain proteins and enzymes, allowing researchers to visualize their activity in real-time. This has important implications for understanding various cellular processes, including signal transduction, enzyme activity, and protein-protein interactions.
特性
IUPAC Name |
1-[4-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-15(23)16-6-8-18(9-7-16)21-12-10-20(11-13-21)14-17-4-2-3-5-19(17)22(24)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJHUQZIYWPDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5865398.png)
![4-({3-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5865404.png)
![N-mesityl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5865409.png)
![N-(3,5-dimethylphenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5865412.png)

![5-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-5-oxopentanoic acid](/img/structure/B5865417.png)
![2-{4-[(1-naphthylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5865421.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylamide](/img/structure/B5865422.png)



![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)